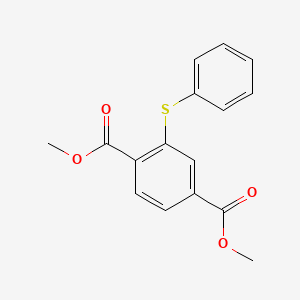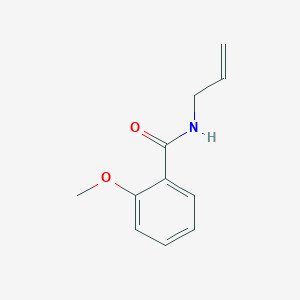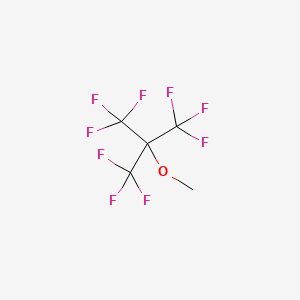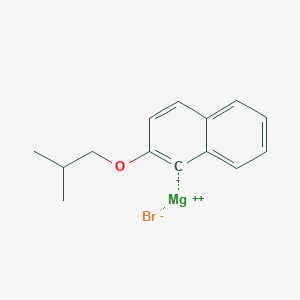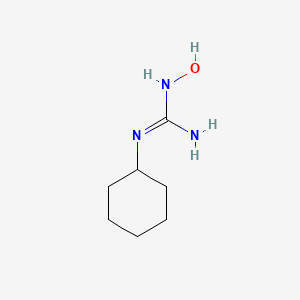
N''-Cyclohexyl-N-hydroxyguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-Cyclohexyl-N-hydroxyguanidine is a compound belonging to the class of organic compounds known as N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group. N’'-Cyclohexyl-N-hydroxyguanidine is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, which imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyclohexyl-N-hydroxyguanidine typically involves the reaction of cyclohexylamine with hydroxylamine. One common method involves the use of electrophilic nitrogen-rich functional groups with hydroxylamine under controlled conditions. For instance, the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield N’'-Cyclohexyl-N-hydroxyguanidine .
Industrial Production Methods
Industrial production of N’'-Cyclohexyl-N-hydroxyguanidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N’'-Cyclohexyl-N-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of N-hydroxyguanidine compounds by peracids, which generates ureido products .
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents for N’'-Cyclohexyl-N-hydroxyguanidine. The reaction typically occurs in organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce N’'-Cyclohexyl-N-hydroxyguanidine to its corresponding amine.
Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of different substituted derivatives.
Major Products Formed
The major products formed from the oxidation of N’'-Cyclohexyl-N-hydroxyguanidine include ureido compounds, which are structurally similar to citrulline .
科学的研究の応用
N’'-Cyclohexyl-N-hydroxyguanidine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureido derivatives.
Industry: N’'-Cyclohexyl-N-hydroxyguanidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N’'-Cyclohexyl-N-hydroxyguanidine involves its role as a nitric oxide donor. The compound undergoes enzymatic oxidation to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that result in vasodilation and other physiological effects .
類似化合物との比較
Similar Compounds
- N-Isopropyl-N-hydroxyguanidine
- N-Butyl-N-hydroxyguanidine
- N-Hydroxycyclohexylamine
Uniqueness
N’'-Cyclohexyl-N-hydroxyguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
65131-36-4 |
|---|---|
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
2-cyclohexyl-1-hydroxyguanidine |
InChI |
InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10) |
InChIキー |
CGUDIGDUITVTEL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N=C(N)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


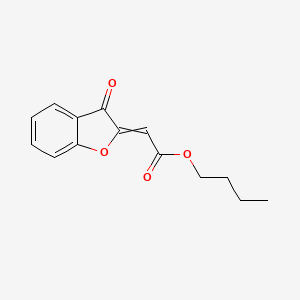
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
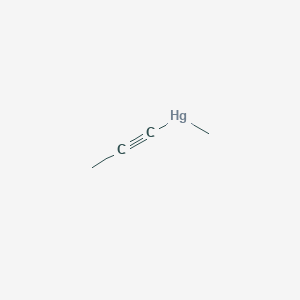
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
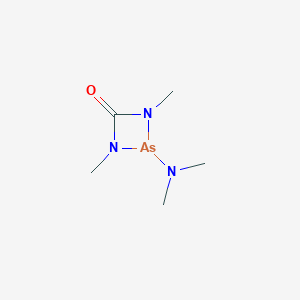
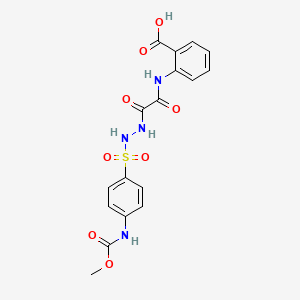

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
